STAT3 inhibitor peptide
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Overview
Description
The signal transducer and activator of transcription 3 (STAT3) inhibitor peptide is a compound designed to selectively inhibit the activity of STAT3, a transcription factor involved in various cellular processes, including cell growth, survival, and differentiation. STAT3 is often hyperactivated in many cancers, making it a critical target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of STAT3 inhibitor peptides typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form a peptide bond with the growing chain.
Deprotection: The temporary protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers.
Industrial Production Methods
Industrial production of STAT3 inhibitor peptides may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
STAT3 inhibitor peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine residues can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with analogs to enhance stability or activity
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs like phosphotyrosine
Major Products
The major products of these reactions include oxidized peptides, reduced peptides, and substituted peptides with enhanced properties .
Scientific Research Applications
STAT3 inhibitor peptides have a wide range of scientific research applications:
Chemistry: Used as tools to study protein-protein interactions and signal transduction pathways.
Biology: Employed in cell culture experiments to investigate the role of STAT3 in cellular processes.
Medicine: Potential therapeutic agents for treating cancers with hyperactivated STAT3. .
Industry: Utilized in the development of diagnostic assays and as research reagents in pharmaceutical research
Mechanism of Action
The STAT3 inhibitor peptide exerts its effects by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition blocks the transcription of STAT3 target genes involved in cell proliferation, survival, and immune evasion. The molecular targets include phosphorylated tyrosine residues on STAT3, and the pathways involved are primarily the JAK-STAT signaling pathway .
Comparison with Similar Compounds
Similar Compounds
STATTIC: A small molecule inhibitor of STAT3 that prevents its activation and dimerization.
OPB-31121: An oral STAT3 inhibitor with anti-cancer properties.
C188-9: A selective inhibitor of STAT3 that disrupts its DNA-binding activity
Uniqueness
The STAT3 inhibitor peptide is unique due to its high selectivity and potency in blocking STAT3 activity without affecting other STAT family members. Its peptide nature allows for specific targeting and minimal off-target effects compared to small molecule inhibitors .
Properties
Molecular Formula |
C92H157N20O24P |
---|---|
Molecular Weight |
1958.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-3-(4-phosphonooxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C92H157N20O24P/c1-47(2)41-64(81(120)98-55(16)76(115)99-57(18)90(129)112-40-26-31-71(112)92(131)132)102-83(122)66(43-49(5)6)105-88(127)73(53(13)14)109-86(125)70-30-25-39-111(70)91(130)69(45-51(9)10)107-84(123)67(44-50(7)8)106-87(126)72(52(11)12)108-77(116)56(17)96-75(114)54(15)97-79(118)62(27-20-22-36-93)101-89(128)74(58(19)113)110-80(119)63(28-21-23-37-94)100-82(121)65(42-48(3)4)103-85(124)68(104-78(117)61-29-24-38-95-61)46-59-32-34-60(35-33-59)136-137(133,134)135/h32-35,47-58,61-74,95,113H,20-31,36-46,93-94H2,1-19H3,(H,96,114)(H,97,118)(H,98,120)(H,99,115)(H,100,121)(H,101,128)(H,102,122)(H,103,124)(H,104,117)(H,105,127)(H,106,126)(H,107,123)(H,108,116)(H,109,125)(H,110,119)(H,131,132)(H2,133,134,135)/t54-,55-,56-,57-,58+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
InChI Key |
HOHAPMKVMBAUGG-SBEAHFELSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)[C@@H]4CCCN4)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C4CCCN4 |
Origin of Product |
United States |
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